Cromolyn-d5 Disodium Salt
Description
Significance of Stable Isotope Labeling in Pharmaceutical Research for Cromolyn (B99618) Disodium (B8443419) Salt
Stable isotope labeling, the process of replacing certain atoms in a molecule with their heavier, non-radioactive isotopes, offers significant advantages in pharmaceutical research. In the case of Cromolyn Disodium Salt, the introduction of five deuterium (B1214612) atoms to create Cromolyn-d5 Disodium Salt provides a distinct mass signature that is readily distinguishable from its unlabeled counterpart by mass spectrometry. veeprho.comlgcstandards.com
This key difference underpins its primary application as an internal standard in analytical and pharmacokinetic studies. veeprho.com By adding a known quantity of this compound to a biological sample, researchers can accurately quantify the concentration of the parent drug, Cromolyn Disodium Salt. This is because the deuterated standard behaves almost identically to the unlabeled drug during sample preparation and analysis, but its different mass allows for separate detection. This method significantly improves the reliability and accuracy of mass spectrometry and liquid chromatography analyses, which are crucial for therapeutic drug monitoring and understanding a drug's metabolic fate. veeprho.com
The use of deuterated compounds like this compound can also aid in improving the pharmacokinetic properties of a drug by slowing its metabolism, which can potentially lead to reduced dosing frequency. This strategy of deuterium modification has gained increasing attention in the pharmaceutical industry as a viable method for enhancing the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. nih.gov
Historical Context of Cromolyn Research for Mechanistic Studies
The journey of cromolyn began with the study of khellin, a natural compound extracted from the plant Ammi visnaga. nih.gov In 1965, pharmacologist Roger Altounyan, who himself had asthma, discovered cromolyn sodium after systematically investigating derivatives of khellin. nih.govwikipedia.org His research demonstrated that inhaling cromolyn sodium before an anticipated asthmatic trigger could prevent symptoms. nih.gov
Initially, the mechanism of action of cromolyn was attributed to its ability to stabilize mast cells, preventing the release of inflammatory mediators like histamine. nih.govfrontiersin.org This led to its classification as a "mast cell stabilizer." frontiersin.org However, the precise molecular mechanism remained elusive for some time. frontiersin.org While cromolyn was shown to inhibit mast cell degranulation, subsequent research revealed that other compounds with more potent mast cell stabilizing effects did not exhibit the same anti-asthmatic properties, suggesting a more complex mechanism of action. wikipedia.org
Over the years, further investigations have explored other potential actions of cromolyn, including effects on other inflammatory cells and nerve endings. etsu.edu For instance, some studies have suggested that cromolyn may act on sensory nerves rather than solely on mast cells. etsu.edu Research has also indicated that cromolyn can induce the phosphorylation of several intracellular proteins. frontiersin.org This ongoing research highlights the complexity of cromolyn's pharmacological profile and the continuous effort to fully elucidate its mechanisms.
Scope and Academic Relevance of this compound Investigations
The academic relevance of this compound stems directly from its utility in facilitating precise and reliable research into its parent compound, Cromolyn Disodium Salt. As a stable isotope-labeled internal standard, it is crucial for a variety of research applications. veeprho.com
Key areas of investigation where this compound plays a vital role include:
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Cromolyn Disodium Salt in biological systems. veeprho.com The use of the deuterated standard ensures accurate quantification, leading to a better understanding of the drug's behavior in the body.
Therapeutic Drug Monitoring: Ensuring that the concentration of Cromolyn Disodium Salt in a patient's system is within the desired therapeutic range. The precision afforded by using this compound as an internal standard is critical for this application. veeprho.com
Metabolic Research: Identifying and quantifying the metabolites of Cromolyn Disodium Salt. The stable isotope label helps in tracing the metabolic pathways of the drug. veeprho.com
Bioanalytical Method Development: Establishing and validating robust analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of Cromolyn Disodium Salt in various biological matrices.
The availability of high-purity this compound is essential for the accuracy of these studies. lgcstandards.com Its use as a research chemical and in the development of analytical standards underscores its importance in advancing our understanding of Cromolyn Disodium Salt's pharmacology and therapeutic applications.
Structure
2D Structure
Properties
Molecular Formula |
C₂₃H₉D₅Na₂O₁₁ |
|---|---|
Molecular Weight |
517.36 |
Synonyms |
Cromolyn-d5 Sodium; Sodium Cromoglycate-d5; 5,5’-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylic Acid]-d5 Disodium Salt; DSCG-d5; FPL-670-d5; Alloptrex-d5; Allergocrom-d5; Nalcrom-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Analog Development for Cromolyn D5 Disodium Salt
Chemical Synthesis Pathways of Cromolyn (B99618) and Deuterated Analogs
The synthesis of cromolyn sodium, the non-deuterated parent compound, provides a foundational understanding for producing its isotopically labeled analogs. The common industrial synthesis involves a multi-step process that builds the characteristic bis-chromone structure.
A key synthetic route to cromolyn sodium begins with the reaction of 2,6-dihydroxyacetophenone with diethyl oxalate. google.com This initial step, typically conducted in the presence of a base like sodium ethoxide in absolute ethanol, leads to a substitution and cyclization dehydration reaction. google.com The resulting intermediate is 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester. The final cromolyn structure is then formed by linking two molecules of this chromone (B188151) intermediate.
The preparation of deuterated analogs such as Cromolyn-d5 Disodium (B8443419) Salt involves the incorporation of deuterium (B1214612) atoms at specific molecular positions. While the precise, documented synthesis of Cromolyn-d5 is not widely published, the principles of isotopic labeling suggest that deuterium can be introduced by using deuterated starting materials or reagents during the synthesis. nih.govbarc.gov.in For instance, employing deuterated solvents or reagents at key steps can achieve the desired isotopic substitution. The use of deuterium-labeled compounds can offer significant advantages in research, particularly in studies of metabolic stability, due to the kinetic isotope effect, which can lead to a longer in-vivo half-life. barc.gov.ingoogle.com
Table 1: Generalized Synthesis Steps for Cromolyn Sodium
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Cyclization | 2,6-dihydroxyacetophenone, Diethyl oxalate | Sodium ethoxide, Absolute ethanol | 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester |
| 2. Coupling | Two molecules of the ester intermediate from Step 1 | Linking agent | Diethyl cromoglycate |
| 3. Hydrolysis | Diethyl cromoglycate | Inorganic base (e.g., NaOH), Ethanol/water solution, 50-80°C | Sodium Cromoglycate (Cromolyn Sodium) |
This table represents a generalized pathway based on described synthetic methods. google.com
Derivatization Strategies for Enhanced Research Applications
Derivatization of the cromolyn scaffold is a key strategy for developing new research tools and potential therapeutic agents. These modifications aim to introduce new functionalities, such as imaging labels or altered pharmacological profiles. jmchemsci.com
One significant area of derivatization is the development of radiolabeled analogs for medical imaging. For example, cromolyn derivatives have been labeled with fluorine-18 (B77423) (F-18) for use as positron emission tomography (PET) imaging agents. google.com This involves synthesizing a suitable cromolyn precursor and then introducing the F-18 isotope, often through nucleophilic substitution on an activated ring or a suitable leaving group. google.comepo.org These radiolabeled compounds are being investigated for their potential to image sites of inflammation, such as atherosclerotic plaques. google.com
Another derivatization approach involves creating hybrid molecules or codrugs to combine the properties of cromolyn with another active compound. Researchers have synthesized cromolyn-ibuprofen conjugates to modulate neuroinflammation and amyloid pathways associated with Alzheimer's disease. nih.gov These conjugates link the two parent drugs via different chemical linkers, such as esters or amides, to create a single molecule with a potentially synergistic or multi-target profile. nih.gov The stability and activity of these conjugates are highly dependent on the nature of the chemical bond used for linkage. nih.gov
Table 2: Examples of Cromolyn Derivatization for Research
| Derivative Type | Modification | Research Application | Reference |
|---|---|---|---|
| Radiolabeled Analog | Incorporation of a fluorine-18 (F-18) atom | PET imaging of inflammatory sites (e.g., atherosclerotic plaques) | google.com |
| Hybrid Conjugate | Covalent linking with (S)-ibuprofen via an amide or ester bond | Multi-target agent for neuroinflammation in Alzheimer's disease | nih.gov |
| Amide Derivatives | Conversion of carboxylic acid groups to amides | Exploration of new biological activities and antioxidant potential | jmchemsci.com |
Exploration of Chromone Analogs and Their Research Utility
The chromone ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. researchgate.netresearchgate.net This has led to extensive exploration of chromone analogs for a wide range of research applications, far beyond the anti-allergic activity of cromolyn. acs.orgijrar.org
In the field of neurodegenerative disorders, chromone-based compounds are being investigated as multi-target agents for Alzheimer's disease. nih.gov Specific analogs have been designed to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), which are all implicated in the disease's progression. researchgate.netnih.gov For instance, 7-methoxy-3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one was identified as a potent and highly selective inhibitor of MAO-B. nih.gov
Chromone derivatives are also a major focus in cancer research, particularly in the development of novel kinase inhibitors. acs.org Furthermore, the chromone scaffold has been utilized to create compounds with antimicrobial properties against various pathogenic bacteria and protozoa. acs.org The versatility of the chromone structure allows for the synthesis of diverse libraries of compounds, including 2-styrylchromones and various heterocyclic hybrids, each tailored for specific biological investigations. researchgate.netacs.org
Table 3: Research Applications of Various Chromone Analogs
| Chromone Analog Class/Compound | Research Target/Finding | Field of Study | Reference |
|---|---|---|---|
| 3-(N-cyclicamino)-chromones | Selective and reversible inhibition of Monoamine Oxidase-B (MAO-B) | Neurodegenerative Disorders | nih.gov |
| Chromone–rivastigmine hybrids | Inhibition of BuChE and self-mediated amyloid-β aggregation | Alzheimer's Disease | nih.gov |
| 2-Styrylchromones | Antioxidant activity and potential in cancer and allergy treatment | Cancer, Inflammation | ijrar.org |
| Chromone-based kinase inhibitors | Inhibition of various kinases involved in cell signaling | Cancer | acs.org |
| Fluorine-containing analogs | Screening for activity against pathogenic bacteria like P. aeruginosa | Antimicrobial Research | acs.org |
Advanced Analytical Techniques in Cromolyn D5 Disodium Salt Research
Mass Spectrometry-Based Quantification in Biological Matrices Utilizing Cromolyn-d5 Internal Standard
Cromolyn-d5 Disodium (B8443419) Salt serves as an invaluable internal standard for the quantification of its non-labeled counterpart, cromolyn (B99618), in various biological samples. veeprho.com The use of a stable isotope-labeled internal standard like Cromolyn-d5 is a preferred strategy in quantitative mass spectrometry because it closely mimics the physicochemical properties of the analyte, cromolyn, while being distinguishable by its mass-to-charge ratio (m/z). veeprho.comclearsynth.com This approach significantly enhances the accuracy and precision of analytical methods by compensating for variations in sample preparation and instrument response. veeprho.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Cromolyn-d5
The development of robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is fundamental for the accurate quantification of cromolyn using Cromolyn-d5 as an internal standard. clearsynth.comnih.gov These methods typically involve meticulous optimization of chromatographic conditions and mass spectrometric parameters to achieve high selectivity and sensitivity.
Method development often begins with the selection of an appropriate reversed-phase column, such as a C18 column, to separate cromolyn from endogenous matrix components. nih.govmdpi.com The mobile phase composition, usually a mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is optimized to achieve efficient elution and good peak shape. mdpi.comresearchgate.net Isocratic or gradient elution can be employed, with gradient elution often providing better resolution for complex biological samples. mdpi.com
The mass spectrometer is typically operated in the negative electrospray ionization (ESI) mode for the analysis of cromolyn, which readily forms negative ions. nih.gov Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, offering high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both cromolyn and the Cromolyn-d5 internal standard. japsonline.com For instance, a precursor ion (MS1) for cromolyn has been identified at m/z 467, with a corresponding fragment ion (MS2) at m/z 379. nih.gov The corresponding ions for Cromolyn-d5 would be shifted by 5 mass units.
Validation of the LC-MS/MS method is performed according to regulatory guidelines and includes assessment of linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov A study detailing a method for cromolyn in human plasma demonstrated a linear range of 0.313 to 750 ng/mL with a lower limit of quantitation (LLOQ) of 0.313 ng/mL using 0.5 mL of plasma. nih.gov The precision and accuracy are typically required to be within ±15% (or ±20% at the LLOQ). nih.gov
Table 1: Exemplary LC-MS/MS Method Parameters for Cromolyn Analysis
| Parameter | Condition |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.7 µm) mdpi.com |
| Mobile Phase A | 0.1% Formic Acid in Water mdpi.com |
| Mobile Phase B | 0.1% Formic Acid in Methanol mdpi.com |
| Flow Rate | 0.33 mL/min mdpi.com |
| Injection Volume | 1 µL mdpi.com |
| Column Temperature | 40 °C mdpi.com |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI) nih.gov |
| Scan Type | Multiple Reaction Monitoring (MRM) japsonline.com |
| Precursor Ion (Cromolyn) | m/z 467 nih.gov |
| Product Ion (Cromolyn) | m/z 379 nih.gov |
| Internal Standard | Cromolyn-d5 Disodium Salt clearsynth.com |
Applications in Pharmacokinetic and Metabolic Research in Animal Models and In Vitro Studies
The use of Cromolyn-d5 as an internal standard in LC-MS/MS assays has been instrumental in pharmacokinetic and metabolic studies of cromolyn. veeprho.com These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
In animal models, such as mice, these validated analytical methods allow for the precise measurement of cromolyn concentrations in various biological fluids and tissues over time. massgeneral.org For example, research in a mouse model of amyotrophic lateral sclerosis (ALS) utilized cromolyn sodium and demonstrated its neuroprotective effects, highlighting the importance of accurate drug level monitoring in preclinical studies. massgeneral.org
In vitro studies, such as those using Caco-2 cell monolayers as a model of intestinal absorption, also benefit from the use of Cromolyn-d5. researchgate.net These experiments help to elucidate the mechanisms of drug transport across biological membranes. researchgate.net The high sensitivity of LC-MS/MS methods enables the quantification of low levels of cromolyn that permeate the cell layers, providing valuable data on its absorption characteristics. researchgate.net The use of a deuterated internal standard is critical in these systems to differentiate the parent drug from any potential interfering substances from the complex cell culture matrix.
Spectroscopic Characterization for Molecular State Analysis
Spectroscopic techniques are pivotal in characterizing the molecular structure and state of this compound, providing insights into its hydration, molecular interactions, and solid-state properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydrate (B1144303) Characterization and Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in both solution and solid states. nih.govresearchgate.net For cromolyn and its deuterated analog, NMR is particularly useful for characterizing its hydration states. nih.gov Studies on cromolyn sodium have shown that water molecules can be adsorbed onto the sodium nucleus within the crystal lattice. nih.gov
Solid-state NMR, specifically techniques like 13C cross-polarization/magic-angle spinning (CP/MAS) and 23Na multi-quantum magic-angle spinning (MQMAS) NMR, can distinguish between different hydrate forms. nih.gov These techniques have revealed that water molecules primarily interact with the sodium ions rather than the cromolyn skeleton. nih.gov The deuterium (B1214612) labeling in Cromolyn-d5 would provide a distinct signal in 2H NMR, allowing for precise tracking of the deuterated parts of the molecule and their interactions. NMR studies have also been used to investigate the self-association of cromolyn in aqueous solutions and the amount of bound water. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy Applications
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and studying molecular interactions in this compound. spectrumchemical.comglobalresearchonline.net The FTIR spectrum of cromolyn sodium exhibits characteristic absorption bands corresponding to its various functional groups. globalresearchonline.net
FTIR can be used to confirm the identity of the compound by matching its spectrum with a reference. spectrumchemical.com Furthermore, it can be employed to study the interactions between cromolyn and other molecules, such as permeation enhancers. researchgate.net Changes in the position and intensity of specific vibrational bands, such as the carbonyl (C=O) stretching frequency, can indicate the formation of complexes and changes in the molecular environment. researchgate.net For instance, studies have used FTIR to investigate the interaction between cromolyn and SNAC (sodium N-[8-(2-hydroxybenzoyl)amino]caprylate), a permeation enhancer, by observing shifts in the carbonyl band. researchgate.net
Isothermal Titration Calorimetry (ITC) for Binding Dynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions. tandfonline.comacs.org It provides a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). researchgate.net
In the context of cromolyn research, ITC has been employed to study the binding of cromolyn sodium to proteins, such as bovine serum albumin (BSA) and human serum albumin (HSA). tandfonline.comresearchgate.netresearchgate.net These studies are crucial for understanding how the drug interacts with plasma proteins, which can significantly influence its pharmacokinetic properties.
The experiment involves titrating a solution of the ligand (e.g., cromolyn) into a solution of the macromolecule (e.g., BSA) and measuring the heat released or absorbed. researchgate.net The resulting data can be fit to a binding model to determine the thermodynamic parameters. researchgate.net For example, ITC studies have shown that the binding of cromolyn sodium to BSA is an enthalpy-driven and spontaneous process. tandfonline.comresearchgate.net Such investigations provide fundamental insights into the molecular forces driving the interaction. d-nb.info The principles of these studies are directly applicable to understanding the binding dynamics of this compound.
Radiometric Techniques for Permeation and Distribution Studies in Research Models (e.g., Tritium-labeled Cromoglycate)
Radiometric techniques are pivotal in preclinical research for elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. In the study of cromoglycate, the use of tritium (B154650) (³H)-labeled compounds has been a valuable method for conducting permeation and distribution studies in various animal models. pendopharm.commdpi.com Tritium labeling is particularly advantageous due to its high specific activity, which is approximately 500 times greater than that of carbon-14, allowing for highly sensitive detection in biological samples. mdpi.com This high sensitivity is crucial for autoradiography, protein binding, and permeability assays. mdpi.com
The principle of this technique involves replacing one or more hydrogen atoms in the cromoglycate molecule with tritium, a radioactive isotope of hydrogen. researchgate.netopenmedscience.com This radiolabeled version, [³H]-Cromoglycate, behaves almost identically to the unlabeled compound within a biological system, acting as a tracer. openmedscience.com Researchers can administer tritium-labeled sodium cromoglycate to research models such as mice, rats, rabbits, and monkeys via routes like inhalation or intravenous injection to track its journey through the body. pendopharm.com
Following administration, the concentration and location of the radiolabeled compound are measured over time. mdpi.com The primary method for detecting the low-energy beta particles emitted by tritium is Liquid Scintillation Counting (LSC). mdpi.com In this process, the beta particle excites a fluorescent agent (fluor) in a scintillation cocktail, which then emits light as it returns to its ground state. The amount of light detected is directly proportional to the amount of radioactivity, thus quantifying the concentration of the tritiated compound in a given sample (e.g., plasma, tissue homogenate). mdpi.com
Another powerful detection method is autoradiography. mdpi.com This technique allows for the visualization of the distribution of the tritium-labeled compound within tissues and even at a subcellular level, thanks to the short range of the beta particles emitted by tritium. mdpi.comnih.gov Studies using these radiometric techniques have shown that after administration, sodium cromoglycate is rapidly cleared from the lungs and is primarily excreted unchanged in the bile and urine, with no significant accumulation in most tissues apart from the liver and kidneys. pendopharm.com
The synthesis of tritium-labeled cromoglycate can be achieved through methods such as borotritide reduction of an oxo-precursor, which allows for specific placement of the tritium atom. researchgate.net These studies are essential for understanding the pharmacokinetic properties that govern the compound's behavior in a biological system. mdpi.com
Chemometric-Assisted Spectrophotometric Methods for Research Analysis
Chemometric-assisted spectrophotometry offers a sophisticated approach for the analysis of Cromolyn Sodium, especially in the presence of its degradation products or other interfering substances. mdpi.comnih.gov These methods leverage multivariate calibration techniques to extract quantitative information from complex spectral data, overcoming the limitations of traditional spectrophotometry, such as the inability to resolve severely overlapped spectra. mdpi.com
Research has demonstrated the successful application of chemometric methods, including Principal Component Regression (PCR) and Partial Least Squares (PLS-2), for the stability-indicating assay of Cromolyn Sodium (CS) and its alkaline degradation products (Deg1 and Deg2). mdpi.comnih.gov These methods utilize spectral information from multiple wavelengths, which significantly improves the precision, accuracy, and selectivity of the analysis compared to single-wavelength measurements. mdpi.com
In one such study, zero-order absorption spectra of CS and its degradants showed severe overlap, making conventional analysis impossible. mdpi.com By applying chemometric models, researchers could simultaneously determine the concentration of each component. nih.gov The models were built using a calibration set of mixtures with known concentrations and then validated with a separate set of mixtures. nih.gov
Another advanced spectrophotometric technique applied is the Mean Centering of Ratio Spectra (MCR) method. mdpi.com This method involves dividing the absorption spectrum of the mixture by the spectrum of a standard solution of one of the components (the divisor). After further mathematical processing (mean centering), the concentration of the other components can be determined. mdpi.com This approach proved effective in resolving the complex mixture of Cromolyn Sodium and its degradants. mdpi.com
The results from these chemometric-assisted methods show excellent recoveries and low error values, confirming their suitability for the accurate and reliable quantification of Cromolyn Sodium in research settings without interference from its degradation products. mdpi.com
Data Tables
Table 1: Linearity Ranges for Spectrophotometric Analysis of Cromolyn Sodium and Its Degradants
This table shows the linear concentration ranges established for the Mean Centering of Ratio Spectra (MCR) method.
| Compound | Wavelength (nm) | Linearity Range (µg/mL) |
| Cromolyn Sodium (CS) | 367.8 | 2–40 |
| Degradant 1 (Deg1) | 373.8 | 5–40 |
| Degradant 2 (Deg2) | 310.6 | 10–100 |
| Data sourced from Molecules (2020) mdpi.com |
Table 2: Calibration and Validation Sets for Chemometric Models (PCR and PLS-2)
This table outlines the concentration ranges used to build and validate the Principal Component Regression (PCR) and Partial Least Squares (PLS-2) models.
| Compound | Calibration Set Range (µg/mL) | Validation Set Range (µg/mL) |
| Cromolyn Sodium (CS) | 5–13 | 5–13 |
| Degradant 1 (Deg1) | 8–16 | 8–16 |
| Degradant 2 (Deg2) | 10–30 | 10–30 |
| Data sourced from Molecules (2020) nih.gov |
Molecular and Cellular Mechanisms of Action of Cromolyn Disodium Salt As Elucidated Through Research Models
Mast Cell Stabilization Pathways and Mediator Release Inhibition
The hallmark of Cromolyn's mechanism of action is its ability to stabilize mast cells, thereby preventing the degranulation process that releases a cascade of inflammatory mediators. This stabilization is achieved through several key molecular interactions.
Interference with Antigen-Stimulated Calcium Transport and Channel Modulation
A critical step in mast cell degranulation is the influx of extracellular calcium ions following antigen stimulation. Cromolyn (B99618) is thought to interfere with this process by modulating calcium transport across the mast cell membrane. It is proposed that Cromolyn's primary action is to influence the receptors responsible for opening calcium channels, which in turn prevents the release of mediators from these cells. nih.gov Some research suggests that Cromolyn may directly inhibit calcium influx. nih.govmdpi.com Another proposed mechanism involves the impairment of chloride channels. This impairment is thought to prevent the influx of extracellular calcium into mast cells, thereby averting the sustained increase in intracellular calcium necessary for degranulation. youtube.com
Inhibition of Histamine, Leukotriene, and SRS-A Release
By preventing mast cell degranulation, Cromolyn effectively inhibits the release of preformed and newly synthesized inflammatory mediators. nih.gov This includes histamine, a primary mediator of allergic reactions, and leukotrienes, which are potent bronchoconstrictors and are involved in the late-phase allergic response. nih.gov Furthermore, Cromolyn inhibits the release of Slow-Reacting Substance of Anaphylaxis (SRS-A), a mixture of leukotrienes including LTC4, LTD4, and LTE4, which are known to cause prolonged and slow contraction of smooth muscle. nih.govwikipedia.org
Differential Effects on Human and Murine Mast Cell Subtypes in In Vitro Studies
In vitro studies have revealed that the effects of Cromolyn can vary between species and even between different subtypes of mast cells within the same species. Research has shown that Cromolyn differentially regulates human and mouse mast cell responses. researchgate.net For instance, while it is effective in inhibiting mediator release from rat peritoneal mast cells, it has been found to be a much weaker inhibitor of human mast cells. youtube.com Moreover, Cromolyn does not effectively inhibit human lung and intestinal mast cells. youtube.com These findings underscore the complexity of Cromolyn's interactions with mast cells and highlight the importance of considering species and tissue-specific differences in its activity.
Modulation of Granulocyte Activity (Eosinophils, Neutrophils)
Cromolyn's anti-inflammatory effects are not limited to mast cells. It also modulates the activity of other granulocytes, such as eosinophils and neutrophils, which are key players in the inflammatory response. In vitro studies have demonstrated that Cromolyn can directly inhibit the activation of human neutrophils, eosinophils, and monocytes at low concentrations. nih.gov Specifically, it has been shown to inhibit the chemotaxis of neutrophils induced by various factors. nih.gov In patients with aspirin-intolerant asthma, treatment with Cromolyn has been associated with a significant decrease in blood and sputum eosinophil counts. researchgate.net
| Granulocyte Type | Effect of Cromolyn | Observed Mechanism |
|---|---|---|
| Eosinophils | Inhibition of activation and reduction in counts | Inhibition of chemotaxis and direct inhibition of activation nih.govnih.govresearchgate.net |
| Neutrophils | Inhibition of activation and chemotaxis | Direct inhibition of activation and chemotaxis nih.govnih.gov |
Interactions with Sensory Nerve Fibers and Nociceptive Pathways
Emerging evidence suggests that Cromolyn may also exert its effects through interactions with the nervous system, particularly sensory nerve fibers and nociceptive pathways. It is thought to have a cell-specific effect on nerve endings. nih.gov The release of mediators from mast cells can sensitize primary afferent nerve fibers, contributing to symptoms like pain and itching. mdpi.com By stabilizing mast cells, Cromolyn can indirectly reduce this sensitization. Studies have shown that treatment with Cromolyn can effectively reduce chronic pelvic pain, indicating an interaction with nociceptive pathways. mdpi.com
Effects on Protein Interactions and Enzyme Activities
At the molecular level, Cromolyn has been shown to influence protein interactions and enzyme activities within mast cells. A key finding is that Cromolyn stimulates the phosphorylation of a 78-kDa protein in mast cells, an event that may be involved in terminating the secretion process. nih.gov This protein has been identified as moesin, and it is primarily phosphorylated on serine residues. nih.gov Additionally, Cromolyn has been identified as an inhibitor of the enzyme GSK-3β. medchemexpress.com These findings suggest that Cromolyn's mechanism of action involves the modulation of intracellular signaling pathways through its effects on specific proteins and enzymes.
| Protein/Enzyme | Effect of Cromolyn | Potential Consequence |
|---|---|---|
| 78-kDa protein (Moesin) | Stimulates phosphorylation | Termination of mast cell secretion nih.govnih.gov |
| GSK-3β | Inhibition | Modulation of intracellular signaling pathways medchemexpress.com |
S100 Protein Family Binding (S100A12, S100A13)
Recent studies have identified members of the S100 protein family as binding partners for cromolyn disodium (B8443419) salt, suggesting a mechanism that may contribute to its anti-allergic effects. nih.govnih.govresearchgate.net Specifically, cromolyn has been shown to bind to S100A12 and S100A13. nih.govresearchgate.net This interaction is thought to be significant as these proteins are implicated in the regulation of inflammatory responses. The binding of cromolyn to S100A12 and S100A13 may interfere with their normal functions, potentially inhibiting the degranulation of mast cells and subsequent release of inflammatory mediators. nih.gov
| Target Protein | Interaction with Cromolyn | Potential Functional Consequence |
| S100A12 | Direct Binding | Inhibition of mast cell degranulation |
| S100A13 | Direct Binding | Inhibition of mast cell degranulation |
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
Cromolyn has been identified as a novel inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a key enzyme involved in a multitude of cellular processes, including inflammation and metabolism. nih.gov In vitro enzymatic assays have demonstrated that cromolyn exhibits potent inhibitory activity against GSK-3β, with a reported half-maximal inhibitory concentration (IC50) of 2.0 µM. nih.gov This inhibition is achieved through cromolyn fitting within the GSK-3β binding pocket, where it forms several attractive interactions with key amino acids. nih.gov The discovery of this inhibitory action suggests that some of the therapeutic effects of cromolyn may be mediated through the modulation of GSK-3β signaling pathways.
| Enzyme | Inhibitory Action of Cromolyn | IC50 Value |
| Glycogen Synthase Kinase-3 Beta (GSK-3β) | Potent Inhibition | 2.0 µM |
Inhibition of Amyloid-Beta Peptide Polymerization
Research into neurodegenerative diseases has uncovered a potential role for cromolyn in modulating the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease. nih.govnih.govmdpi.com Studies have shown that cromolyn can significantly inhibit the aggregation of Aβ and tau proteins. nih.gov The proposed mechanism involves the disruption of the polymerization process, thereby preventing the formation of toxic amyloid plaques. nih.govmdpi.com This anti-aggregation effect highlights a potential neuroprotective role for cromolyn and its derivatives.
NADPH Oxidase Assembly Modulation
Cromolyn has been shown to modulate the assembly of the NADPH oxidase enzyme complex in neutrophils, a key source of reactive oxygen species (ROS) during inflammation. nih.govnih.gov Pre-incubation of neutrophils with cromolyn selectively inhibits the generation of superoxide (B77818) anions. nih.gov This effect is not due to the inhibition of the pre-assembled oxidase but rather to the inhibition of its assembly. nih.gov Specifically, a 100 microM concentration of cromolyn was found to decrease the capacity of neutrophil membranes to generate superoxide by 57.3%. nih.gov This modulation of NADPH oxidase activity suggests that cromolyn may exert some of its anti-inflammatory effects by reducing oxidative stress. nih.gov
| Cell Type | Effect of Cromolyn | Mechanism of Action |
| Neutrophils | Inhibition of superoxide anion generation | Inhibition of NADPH oxidase assembly |
Influence on Ion Transport Mechanisms in Specific Cell Types (e.g., Sickle Erythrocytes)
Beyond its anti-allergic properties, cromolyn has demonstrated an ability to influence ion transport in specific cell types, notably in sickle erythrocytes. nih.govnih.gov Research has shown that cromolyn can partially inhibit the abnormal potassium (K+) loss that is a key factor in the dehydration of sickle cells. harvard.edu This effect is thought to be mediated through the modulation of ion channels, such as the Gardos channel, which is responsible for Ca2+-activated K+ efflux. harvard.educapes.gov.br By reducing this K+ loss, cromolyn may help to maintain red blood cell hydration and reduce the sickling process.
| Cell Type | Ion Transport Mechanism Affected | Effect of Cromolyn |
| Sickle Erythrocytes | Abnormal Potassium (K+) loss | Partial Inhibition |
Immunomodulatory Actions Beyond Mast Cell Stabilization (e.g., IL-10, CD300a, Annexin-A1)
Cromolyn's immunomodulatory effects extend beyond the stabilization of mast cells, influencing a range of anti-inflammatory and pro-resolution pathways. nih.govresearchgate.net In vitro studies on IgE-activated human cord blood-derived mast cells (CBMCs) have shown that cromolyn significantly increases the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) and enhances the levels of the pro-resolution receptor CD300a. nih.gov Furthermore, the inhibitory actions of cromolyn on mast cells have been linked to its ability to stimulate the phosphorylation and secretion of Annexin-A1 (Anx-A1), an anti-inflammatory protein. nih.govnih.govresearchgate.net In human cord-derived mast cells, cromolyn potentiated Anx-A1 phosphorylation and secretion by 3-5 fold. nih.govresearchgate.net This effect is thought to be secondary to the potentiation of Protein Kinase C (PKC) activity. nih.govnih.gov
| Immunomodulatory Molecule | Effect of Cromolyn | Cell Type Studied |
| Interleukin-10 (IL-10) | Increased release | IgE-activated human CBMCs |
| CD300a | Increased levels | IgE-activated human CBMCs |
| Annexin-A1 (Anx-A1) | Potentiated phosphorylation and secretion (3-5 fold) | Human cord-derived mast cells |
Pre Clinical Investigations and in Vitro Model Systems for Cromolyn Disodium Salt Research
In Vitro Cellular Models for Mechanistic Elucidation
In vitro models provide a controlled environment to dissect the specific cellular and molecular pathways affected by cromolyn (B99618) disodium (B8443419) salt. These systems range from isolated tissues to cultured primary cells and cell lines, each offering unique advantages for mechanistic studies.
Isolated tissue preparations are invaluable tools for studying the physiological responses of smooth muscle and epithelial tissues to pharmacological agents. Studies using guinea-pig ileum and trachea have demonstrated that cromolyn disodium salt can inhibit muscle contractions induced by various stimuli.
In preparations of guinea-pig ileum and trachea, cromolyn disodium salt (at a concentration of 10⁻²M) was found to significantly inhibit contractions induced by potassium chloride and barium chloride. nih.gov The inhibitory effect was more pronounced on the ileum than on the trachea. nih.gov Furthermore, cromolyn disodium salt inhibited contractions induced by transmural electrical stimulation in the guinea-pig ileum, an effect that was not observed against exogenous acetylcholine, suggesting a potential neural site of action. nih.govnih.gov This inhibition of electrically induced contractions was also seen in the isolated guinea-pig trachea. nih.gov These findings suggest that cromolyn disodium salt possesses membrane-stabilizing properties that affect both smooth muscle fibers and the myenteric plexus. nih.govnih.gov
| Tissue Preparation | Stimulus | Effect of Cromolyn Disodium Salt | Proposed Mechanism |
|---|---|---|---|
| Guinea-Pig Ileum | Potassium Chloride, Barium Chloride | Significant inhibition of contraction nih.gov | Membrane stabilization, potential relation to calcium ion dependence nih.gov |
| Guinea-Pig Trachea | Potassium Chloride, Barium Chloride | Significant inhibition of contraction (less than in ileum) nih.gov | Membrane stabilization nih.gov |
| Guinea-Pig Ileum | Electrical Stimulation (0.1 Hz) | Inhibition of contraction nih.gov | Neural site of action, inhibition of acetylcholine release nih.govnih.gov |
| Guinea-Pig Trachea | Electrical Stimulation (20 Hz) | Suppression of contraction nih.gov | Inhibition of acetylcholine release from parasympathetic fibers nih.gov |
Cultured mast cells and granulocytes are primary models for studying the direct effects of cromolyn disodium salt on the key effector cells of allergic inflammation. Research has revealed differential responses between human and rodent mast cells, as well as complex immunomodulatory effects beyond simple stabilization.
Studies on human cord blood-derived mast cells (CBMCs) show that cromolyn disodium salt does not affect the release of pro-inflammatory mediators but significantly increases the levels of the anti-inflammatory/pro-resolution factor CD300a and the release of IL-10 from IgE-activated cells. nih.govhuji.ac.il In contrast, mouse bone marrow-derived mast cells (BMMCs) appeared unaffected by the compound in the same study. nih.govhuji.ac.il However, another study on BMMCs demonstrated that long-term culture with cromolyn (1 to 100 microM) led to a dose-dependent, reversible inhibition of beta-hexosaminidase and leukotriene C4 release upon stimulation. nih.gov
Interestingly, some research has questioned the effectiveness of cromolyn as a mast cell stabilizer in mice, noting its failure to inhibit IgE-dependent activation of mouse mast cells in vitro under conditions where it effectively inhibited rat peritoneal mast cells. nih.gov While cromolyn is known to inhibit histamine release from rat peritoneal mast cells, it is considered a much weaker inhibitor of human mast cells. plos.orgnih.gov
| Cell Type | Key Findings with Cromolyn Disodium Salt | Reference |
|---|---|---|
| Human Cord Blood-Derived Mast Cells (CBMCs) | Did not affect pro-inflammatory effectors; significantly increased anti-inflammatory CD300a and IL-10 release. | nih.govhuji.ac.il |
| Mouse Bone Marrow-Derived Mast Cells (BMMCs) | One study showed no effect on mediator release; another showed inhibition of mediator release after long-term exposure. | nih.govnih.gov |
| Rat Peritoneal Mast Cells | Effectively inhibits IgE- and antigen-induced degranulation and histamine release. | nih.govnih.govmedchemexpress.com |
| Mouse Peritoneal Mast Cells | Failed to inhibit IgE-dependent degranulation in some studies. | nih.gov |
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that differentiates into a monolayer of polarized enterocytes resembling the epithelium of the small intestine. nih.govresearchgate.net This model is widely used in pre-clinical research to predict the oral absorption and intestinal permeability of chemical compounds. mdpi.comnih.gov
Caco-2 monolayers form tight junctions that create a physical barrier, allowing for the study of both transcellular (through the cells) and paracellular (between the cells) transport pathways. nih.gov The apparent permeability coefficient (Papp) is a quantitative measure derived from these studies to classify the absorption potential of compounds. nih.gov
Given that cromolyn disodium salt is known to be poorly absorbed from the gastrointestinal tract (less than 1% after oral administration), the Caco-2 model is a relevant system to investigate the mechanisms behind this low permeability. fda.gov Studies using this model would allow researchers to quantify its low Papp value and investigate whether it is a substrate for efflux transporters, such as P-glycoprotein, which are expressed in Caco-2 cells and can actively pump compounds back into the intestinal lumen, thereby limiting their absorption. researchgate.net
Red cell models, or erythrocytes, are utilized in pharmacological research as simple, readily available cellular systems to study membrane transport processes and the effects of drugs on ion channels and pumps. Their membranes contain a variety of transporters that are fundamental to cell function and are homologous to those found in other tissues. Investigating a compound's effect on ionic transport in red blood cells can provide initial insights into its membrane-interacting properties and potential effects on ion flux in more complex cell types. While the primary mechanism of cromolyn is considered to be mast cell stabilization, alterations in ion channels, particularly chloride channels, have been implicated in its action. Therefore, red cell models could theoretically be used to analyze cromolyn's impact on ionic transport, providing a simplified system to screen for such effects.
Animal Models for Investigating Specific Pathophysiological Processes
Animal models are essential for studying the effects of cromolyn disodium salt in a complex biological system, allowing for the investigation of its impact on allergic inflammation as it develops in vivo.
Mouse models of allergic inflammation are critical for evaluating the in vivo efficacy of anti-allergic compounds. biomedpress.org Cromolyn disodium salt has been investigated in models of allergic peritonitis (AP) and allergic airways inflammation (AAI). nih.govhuji.ac.il
In these studies, daily injections of cromolyn disodium salt were shown to decrease the total number of cells and eosinophils in the peritoneal cavity in AP models and in the bronchoalveolar lavage fluid and lungs in an AAI model. nih.govhuji.ac.il These results demonstrate immunomodulatory actions for cromolyn in vivo that may be broader than mast cell stabilization alone, as the compound also reduced eosinophil peroxidase release from activated eosinophils in vitro. nih.gov The use of these models helps to confirm the anti-inflammatory effects of the compound and explore its influence on various immune cells involved in the allergic cascade. researchgate.net
| Animal Model | Key Findings with Cromolyn Disodium Salt | Reference |
|---|---|---|
| Allergic Peritonitis (AP) in mice | Decreased total cell and eosinophil numbers in the peritoneal cavity. | nih.govhuji.ac.il |
| Allergic Airways Inflammation (AAI) in mice | Decreased total cell and eosinophil numbers in bronchoalveolar lavage and lungs. | nih.govhuji.ac.il |
Neurodegenerative Disease Models (e.g., Alzheimer's, Amyotrophic Lateral Sclerosis)
Cromolyn disodium salt has been the subject of significant pre-clinical research in the context of neurodegenerative diseases, with a particular focus on Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS). In vitro and in vivo models have demonstrated the compound's potential to modulate key pathological processes associated with these conditions.
In transgenic mouse models of Alzheimer's disease, cromolyn sodium has been shown to inhibit the aggregation of amyloid-β (Aβ) monomers into oligomers and fibrils. nih.gov This action is significant as the accumulation of Aβ plaques is a hallmark of AD. Furthermore, studies have revealed that cromolyn treatment can lead to a reduction in soluble Aβ levels in the brain of these animal models. nih.gov One of the proposed mechanisms for this reduction is the promotion of microglial phagocytosis of Aβ. nih.govnih.gov In cell-based assays, cromolyn was found to enhance the uptake of Aβ42 by microglia. frontiersin.org When administered alone or in combination with ibuprofen, cromolyn almost completely eliminated insoluble Aβ40 and Aβ42 species in an AD mouse model. nih.gov
Research using the SOD1G93A mouse model of ALS has also yielded promising findings. Treatment with cromolyn sodium has been observed to delay the onset of neurological symptoms and improve motor deficits. nih.gov A key finding from these studies is the neuroprotective effect of cromolyn, evidenced by an increase in motor neuron survival in the lumbar spinal cord. nih.gov The anti-inflammatory properties of cromolyn are believed to play a crucial role in its therapeutic potential in ALS models. The treatment has been shown to decrease the expression of pro-inflammatory cytokines and chemokines in both the spinal cord and plasma of transgenic mice. nih.govmassgeneral.org Additionally, cromolyn treatment led to a reduction in the degranulation of mast cells in the tibialis anterior muscle, which is significant as mast cell accumulation is observed in regions of neurodegeneration in ALS. massgeneral.orgnih.gov This stabilization of mast cells is associated with improved integrity of the neuromuscular junction. massgeneral.org
Table 1: Summary of Pre-clinical Findings for Cromolyn Disodium Salt in Neurodegenerative Disease Models
| Disease Model | Key Findings | References |
|---|---|---|
| Alzheimer's Disease (Transgenic Mice) | Inhibits Aβ aggregation; Reduces soluble Aβ levels; Promotes microglial phagocytosis of Aβ. | nih.govnih.govfrontiersin.org |
| Amyotrophic Lateral Sclerosis (SOD1G93A Mice) | Delays disease onset; Improves motor deficits; Increases motor neuron survival; Decreases pro-inflammatory markers; Reduces mast cell degranulation. | nih.govmassgeneral.orgnih.govalsnewstoday.com |
Oncological Research Models (e.g., Pancreatic Cancer)
Pre-clinical investigations have explored the utility of cromolyn disodium salt in oncological models, particularly for pancreatic cancer. In animal models of human pancreatic cancer, cromolyn has demonstrated a significant reduction in tumor growth. eurekalert.orgsciencedaily.com One of the key mechanisms identified in these studies is the ability of cromolyn to bind to the S100P protein. nih.govnih.gov S100P is overexpressed in a majority of pancreatic tumors and is associated with tumor growth and invasion. By binding to S100P, cromolyn blocks its interaction with the Receptor for Advanced Glycation End-products (RAGE), thereby preventing the activation of pathways that stimulate cancer cell growth, survival, and proliferation. nih.govnih.gov
Notably, the anti-tumor effects of cromolyn were observed to be even more pronounced when used in combination with the standard chemotherapy agent, gemcitabine. eurekalert.org In mouse models, the combination of cromolyn and gemcitabine was found to be nearly three times more effective at inhibiting pancreatic tumor growth compared to gemcitabine alone. eurekalert.org It is suggested that cromolyn reduces the survival mechanisms within pancreatic cancer cells, thereby enhancing their susceptibility to the cytotoxic effects of gemcitabine. eurekalert.orgsciencedaily.com In vitro studies have further substantiated these findings, showing that cromolyn inhibits S100P-stimulated proliferation, invasion, and NF-κB activity in pancreatic cancer cells. nih.gov However, it is important to note that cromolyn had no effect on the growth of tumors that did not express S100P. nih.gov
Table 2: Efficacy of Cromolyn in Pancreatic Cancer Mouse Models
| Treatment Group | Tumor Growth Reduction (Compared to Control) | Reference |
|---|---|---|
| Cromolyn alone | 70% | eurekalert.org |
| Gemcitabine alone | 50% | eurekalert.org |
| Cromolyn + Gemcitabine | 85% | eurekalert.org |
Pulmonary Fibrosis Models and Epithelial-Mesenchymal Transition (EMT) Investigations
The therapeutic potential of cromolyn disodium salt has also been evaluated in pre-clinical models of pulmonary fibrosis. In a lipopolysaccharide (LPS)-induced mouse model of pulmonary fibrosis, cromolyn treatment was shown to alleviate the symptoms of the condition. nih.gov A key mechanism underlying this effect is the inhibition of the epithelial-mesenchymal transition (EMT), a process implicated in the pathogenesis of fibrosis. nih.govnih.gov
Research has indicated that mast cells play a role in sepsis-induced pulmonary fibrosis. nih.gov In the fibrotic lung tissue of the mouse model, an upregulation of mast cells was observed. nih.gov Cromolyn, known for its mast cell-stabilizing properties, was found to decrease the expression of EMT-related proteins and interleukin-13 (IL-13), a cytokine that can be derived from mast cells. nih.govnih.gov The study also noted that mast cell knockout in mice produced similar inhibitory effects on EMT and pulmonary fibrosis. nih.gov The PI3K/AKT/mTOR signaling pathway, which was activated in the fibrotic lung tissue, was inhibited by both cromolyn treatment and mast cell knockout. nih.gov These findings suggest that cromolyn sodium alleviates LPS-induced pulmonary fibrosis by inhibiting the EMT process, which is enhanced by mast cell-derived IL-13. nih.govnih.gov
Table 3: Effects of Cromolyn on EMT and Related Factors in a Pulmonary Fibrosis Model
| Intervention | Effect on EMT-related Proteins | Effect on IL-13 Levels | Effect on PI3K/AKT/mTOR Pathway | Reference |
|---|---|---|---|---|
| Cromolyn Sodium | Decreased Expression | Decreased Levels | Inhibition | nih.gov |
| Mast Cell Knockout | Decreased Expression | Decreased Levels | Inhibition | nih.gov |
Nociception and Pain Pathway Modulation Models
The role of cromolyn disodium salt in modulating nociception has been investigated in preclinical pain models. Studies utilizing the formalin model of chemical pain in mice have shown that cromolyn can selectively inhibit pain responses. This model allows for the differentiation between the initial acute phase of pain resulting from direct activation of primary afferent fibers and the second phase, which is associated with central sensitization of nociceptive pathways. Intrathecal administration of cromolyn was found to inhibit the phase II responses to formalin, while having no effect on phase I. nih.gov This selective action suggests that cromolyn does not simply have a general inhibitory effect but rather prevents the sensitization of nociceptive pathways, likely by inhibiting mast cell activity. nih.gov
To further explore its effects on chemical nociceptive pathways dependent on tonic sensitization, cromolyn was tested in an acetic acid-induced abdominal stretching model in mice. Intrathecal injection of cromolyn prior to the administration of acetic acid resulted in a significant inhibition of the number of abdominal stretches compared to vehicle-pretreated animals. nih.gov Additionally, cromolyn has been shown to prevent tactile hyperalgesia induced by dynorphin and Freund's Complete Adjuvant (FCA) in mice, despite not having an antinociceptive effect on tactile nociceptive responses in control animals. nih.gov These findings are consistent with other research indicating that peripheral administration of cromolyn can suppress both thermal and mechanical hyperalgesia induced by nerve injury in rats. nih.gov
Ex Vivo Tissue Analysis in Research Studies
Ex vivo tissue analysis has been a critical component of preclinical research involving cromolyn disodium salt, providing insights into its mechanisms of action at the cellular and molecular levels within specific tissues. Following in vivo studies in animal models of neurodegenerative diseases, tissues such as the spinal cord and muscle have been harvested for detailed examination.
In the context of ALS research using the SOD1G93A mouse model, ex vivo analysis of the lumbar spinal cord revealed that cromolyn treatment led to a significant increase in motor neuron survival. nih.gov Furthermore, analysis of both spinal cord tissue and plasma from these mice showed a decrease in the expression of pro-inflammatory cytokines and chemokines, providing direct evidence of the compound's anti-inflammatory effects within the central nervous system and systemically. nih.govmassgeneral.org Examination of the tibialis anterior muscle from these animals demonstrated a significant decrease in the denervation of the neuromuscular junction and a reduction in mast cell degranulation in cromolyn-treated mice. nih.govmassgeneral.orgnih.gov
In oncological studies, ex vivo analyses have been instrumental in elucidating the interaction between cromolyn and its molecular targets. For instance, co-immunoprecipitation experiments using pancreatic cancer cells have shown that cromolyn can block the interaction between S100P and RAGE. nih.gov In pulmonary fibrosis research, ex vivo analysis of lung tissues from LPS-treated mice confirmed the occurrence of EMT and showed that cromolyn treatment reversed the expression of key EMT markers, such as E-cadherin and Vimentin. nih.gov
Metabolic Studies and Isotopic Tracing Applications of Cromolyn D5 Disodium Salt
In Vitro Metabolism Studies Using Subcellular Fractions (e.g., Liver Microsomes, Hepatocytes from Various Species)
In vitro metabolism studies are fundamental in drug discovery and development, providing insights into how a drug is processed in the body. researchgate.net These studies often utilize subcellular fractions like liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism, such as cytochrome P450 (CYP450) enzymes. springernature.com
While specific studies on the in vitro metabolism of Cromolyn-d5 Disodium (B8443419) Salt using liver microsomes or hepatocytes from various species are not readily found in the available literature, research on Cromolyn (B99618) Sodium indicates that it is poorly metabolized. macsenlab.com The majority of an administered dose of Cromolyn Sodium is excreted unchanged in the urine and feces, suggesting minimal hepatic metabolism. macsenlab.com Therefore, it can be inferred that Cromolyn-d5 Disodium Salt would also exhibit low levels of metabolism in in vitro systems. The primary utility of such studies for a compound like Cromolyn-d5 would be to confirm its metabolic stability and to identify any minor metabolites that may be formed. The deuteration in Cromolyn-d5 would be expected to further enhance this metabolic stability.
Table 1: Expected Outcomes of In Vitro Metabolism Studies with this compound
| In Vitro System | Expected Findings | Rationale |
| Liver Microsomes | Low to negligible turnover of this compound. | Cromolyn Sodium is poorly metabolized. Deuteration is known to slow down metabolic processes. |
| Hepatocytes | High percentage of parent compound remaining after incubation. | Reflects the low in vivo metabolism observed with Cromolyn Sodium. |
Identification of Metabolic Pathways in Animal Models for Research Purposes
Studies in animal models have been crucial in elucidating the pharmacokinetic profile of Cromolyn Sodium. Research has shown that the compound is poorly absorbed after oral administration and is largely excreted unchanged. macsenlab.comnih.gov A study investigating the absorption, metabolism, and excretion of disodium cromoglycate in nine different animal species found that the drug is primarily cleared from the body without significant biotransformation. nih.gov The primary routes of excretion are via bile and urine. nih.gov This suggests that the metabolic pathways for Cromolyn Sodium are not extensive in the animal models studied. Consequently, it is expected that this compound would also be subject to minimal metabolic alteration in animal models, with the majority of the compound being excreted intact.
Role of Cromolyn-d5 as a Stable Isotope Tracer in Metabolic Research
Stable isotope-labeled compounds, such as this compound, are invaluable tools in metabolic research. isotope.com The deuterium (B1214612) atoms act as a "heavy" label that can be detected by mass spectrometry, allowing researchers to distinguish the administered drug from its endogenous counterparts and to trace its fate in a biological system. nih.gov
The primary application of Cromolyn-d5 as a stable isotope tracer would be in pharmacokinetic studies. By co-administering a mixture of Cromolyn-d5 and non-labeled Cromolyn, researchers can accurately quantify the concentration of the drug in biological samples. This stable isotope dilution method is considered the gold standard for quantitative bioanalysis due to its high precision and accuracy. nih.gov
Table 2: Applications of this compound in Metabolic Research
| Application | Description |
| Pharmacokinetic Analysis | Used as an internal standard in mass spectrometry-based assays to accurately quantify Cromolyn concentrations in biological fluids and tissues. |
| Metabolite Identification | Helps in distinguishing drug-related metabolites from endogenous molecules in complex biological matrices. |
| Mechanistic Studies | The kinetic isotope effect can be used to investigate the enzymatic pathways involved in the metabolism of Cromolyn, even if minor. |
Comparative Metabolism Across Research Animal Species
Significant species differences have been observed in the disposition and efficacy of Cromolyn Sodium, which underscores the importance of comparative metabolic studies. nih.govnih.gov A comprehensive study on the absorption, metabolism, and excretion of disodium cromoglycate was conducted in nine animal species: rat, rabbit, hamster, mouse, guinea pig, squirrel monkey, rhesus monkey, cynomolgus monkey, and baboon. nih.gov The findings of this study highlighted variations in the primary route of excretion (urine vs. bile) among species. nih.gov For instance, in rats, a significant portion of the drug is excreted in the bile, whereas in rabbits, urinary excretion is more predominant. nih.gov
Interestingly, studies have also shown species-specific differences in the pharmacological effects of Cromolyn. For example, Cromolyn has been found to be effective in inhibiting mast cell degranulation in rats, but not in mice. nih.govnih.gov These differences may be related to variations in drug metabolism, distribution, or interaction with its molecular target across species.
Table 3: Comparative Excretion of Disodium Cromoglycate in Various Animal Species (Following Intravenous Administration)
| Species | Primary Route of Excretion | Reference |
| Rat | Bile | nih.gov |
| Rabbit | Urine | nih.gov |
| Hamster | Not specified | nih.gov |
| Mouse | Not specified | nih.gov |
| Guinea Pig | Not specified | nih.gov |
| Squirrel Monkey | Urine and Bile | nih.gov |
| Rhesus Monkey | Urine and Bile | nih.gov |
| Cynomolgus Monkey | Urine and Bile | nih.gov |
| Baboon | Urine and Bile | nih.gov |
It is important to note that while these data are for the non-deuterated form of the compound, the general patterns of excretion and species differences are likely to be similar for this compound.
Interactions and Structure Activity Relationships in Research
Molecular Interactions with Biological Macromolecules (e.g., Human Serum Albumin)
The interaction between cromolyn (B99618) and Human Serum Albumin (HSA), the most abundant protein in human blood plasma, has been a subject of significant research to understand its pharmacokinetics. Studies using techniques like fluorescence quenching have demonstrated that cromolyn sodium binds to HSA, forming a cromolyn-HSA complex. mdpi.com This binding is primarily driven by electrostatic interactions. mdpi.com
The process is spontaneous and enthalpy-driven, as indicated by negative values for Gibbs free energy (ΔG) and enthalpy changes (ΔH). Research on the closely related Bovine Serum Albumin (BSA) has shown that cromolyn sodium preferentially interacts at Sudlow's site I, located in sub-domain IIA of the albumin molecule. The formation of the complex occurs through a static quenching mechanism, meaning a non-fluorescent ground-state complex is formed between the drug and the protein. nih.gov
This binding to albumin can induce conformational changes in the protein's secondary structure, leading to a decrease in its α-helical content. mdpi.comnih.gov While cromolyn disodium (B8443419) salt binds to HSA, the interaction is considered relatively weak. dakenchem.com Precursor molecules, specifically smaller chromones, have been found to bind more effectively within a hydrophobic pocket of the protein. dakenchem.com
Table 1: Thermodynamic Parameters for Cromolyn Sodium Interaction with Serum Albumin
| Parameter | Value | Interpretation |
|---|---|---|
| ΔG (Gibbs Free Energy) | Negative | The binding process is spontaneous. nih.gov |
| ΔH (Enthalpy Change) | Negative | The interaction is primarily enthalpy-driven. nih.gov |
| ΔS (Entropy Change) | Positive | Indicates an increase in disorder, contributing to spontaneity. mdpi.com |
| Binding Constant (Ka) | Varies with temp. | Measures the affinity between cromolyn and albumin. mdpi.com |
Influence of Chemical Modulators on Cromolyn Absorption and Activity in Research Models (e.g., Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC))
Cromolyn sodium exhibits poor oral absorption due to its high hydrophilicity and ionization state. google.com Research has focused on absorption enhancers like Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) to improve its permeability. SNAC is a chemical modulator that has been shown to significantly enhance the transport of cromolyn across cellular barriers in research models, such as Caco-2 cell monolayers. mdpi.com
The primary mechanism by which SNAC enhances cromolyn absorption is by increasing the fluidity of the cell membrane in a concentration-dependent manner. nih.govtandfonline.com This effect on membrane fluidity occurs both in the presence and absence of cromolyn, and cromolyn itself does not augment the fluidizing effect of SNAC. nih.govtandfonline.com Crucially, studies have demonstrated that SNAC does not increase the lipophilicity of cromolyn through noncovalent complexation or ion-pairing. nih.govtandfonline.com The enhancement is therefore attributed to a transient change in membrane integrity caused by increased fluidity, which facilitates the permeation of hydrophilic molecules like cromolyn. nih.gov
Table 2: Research Findings on SNAC's Effect on Cromolyn Sodium Permeability
| Research Model | Key Finding | Mechanism | Reference(s) |
|---|---|---|---|
| Caco-2 Cell Monolayers | SNAC markedly enhanced the absorption of cromolyn. | Increased membrane fluidity. | mdpi.com |
| Shake-Flask Lipophilicity Test | SNAC had no influence on the lipophilicity of cromolyn. | Not based on increasing drug lipophilicity. | nih.govtandfonline.com |
| Fluorescence Anisotropy | SNAC increases Caco-2 cell membrane fluidity in a concentration-dependent manner. | Alteration of cell membrane physical properties. | nih.govtandfonline.com |
Structure-Activity Relationship Studies for Mechanistic Insights and Analog Design
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of cromolyn relates to its biological activity. Cromolyn is a bis-chromone derivative of khellin, a natural compound extracted from the Ammi visnaga plant. google.comnih.gov SAR studies were instrumental in the development of disodium cromoglycate from this natural precursor. nih.gov
The core structure consists of two chromone-2-carboxylic acid rings linked by a glycerol-derived chain. Key structural features influencing its activity include:
The Planar Chromone (B188151) Rings: The rigid, planar chromone system is essential for its activity.
The Carboxylic Acid Groups: These groups are highly ionized at physiological pH, rendering the molecule highly polar and hydrophilic. This characteristic is a primary reason for its low oral bioavailability and limited permeation across biological membranes. google.comrxlist.com
The Symmetrical Dimeric Structure: The bis-chromone structure was found to be optimal during its development.
SAR studies have guided the design of analogs by exploring modifications to the linker chain and the chromone rings to improve pharmacokinetic properties while retaining the mast cell stabilizing activity. nih.gov These investigations provide a mechanistic basis for its action, which involves inhibiting the release of inflammatory mediators from mast cells. rxlist.com
Intermolecular Interactions with Chiral Dopants in Solution
The study of intermolecular interactions between a compound and chiral dopants in solution is a specialized area of research, often related to the formation of chiral liquid crystal phases. Chiral dopants are optically active molecules that can induce a helical structure in a host medium. The nature of these interactions depends on factors like molecular geometry, electrostatic potential, and the ability to form non-covalent bonds.
As of this review, there is no specific research literature available detailing the intermolecular interactions between Cromolyn-d5 Disodium Salt and chiral dopants in solution. Such studies have not been a focus of the published research on this compound, which has centered on its biological activity and pharmaceutical properties. Therefore, a detailed analysis of this specific interaction cannot be provided.
Emerging Research Frontiers and Methodological Advancements for Cromolyn D5 Disodium Salt
Novel Delivery Systems for Research Applications (e.g., Polymeric-Lipid Hybrid Nanoparticles for Enhanced Permeation in Ex Vivo Studies)
The utility of Cromolyn-d5 disodium (B8443419) salt in research is closely tied to the ability to effectively deliver it across biological membranes in experimental models. Due to the hydrophilic nature of the parent compound, cromolyn (B99618) sodium, which hinders its passive diffusion across cell membranes, researchers are exploring novel delivery systems. elsevierpure.com Among the most promising are polymeric-lipid hybrid nanoparticles (PLHNs), which combine the structural integrity of polymers with the biomimetic advantages of lipids. nih.govmdpi.com
PLHNs are core-shell nanostructures, typically featuring a polymeric core that encapsulates the drug and a lipid shell that facilitates biocompatibility and cellular uptake. nih.govmdpi.com This hybrid structure is designed to overcome the limitations of purely polymeric or lipid-based nanoparticles. nih.gov For cromolyn, which is highly water-soluble, a double emulsification solvent evaporation method can be employed to engineer its encapsulation within a PLGA-lecithin-based core-shell structure.
Research on cromolyn sodium has demonstrated the potential of these systems. In one study, rationally designed core-shell PLHNs were developed to enhance the oral bioavailability of cromolyn sodium by improving its intestinal permeability. researchgate.net The optimized nanoparticles exhibited favorable characteristics for research applications. researchgate.net
Table 1: Characteristics of Optimized Cromolyn Sodium-Loaded PLHNs
| Parameter | Value |
| Particle Size | 227 ± 3.8 nm |
| Encapsulation Efficiency | 57.8 ± 1.32% |
| Drug Release Profile | Extended over 48 hours |
Crucially, ex vivo studies using rat intestinal tissue showed that this PLHN formulation led to a seven-fold increase in drug permeation compared to the pure drug solution. researchgate.net Another approach involves the use of lyotropic liquid crystalline nanoparticles, known as cubosomes. elsevierpure.com These systems have also shown the ability to sustain the release of cromolyn sodium and enhance its diffusion across intestinal membranes in ex vivo models. elsevierpure.com Such delivery systems are directly applicable to Cromolyn-d5 disodium salt, providing researchers with tools to achieve higher and more consistent concentrations in preclinical studies, thereby enabling more accurate investigation of its effects on cellular and tissue models.
Advanced Computational Modeling and Molecular Dynamics Simulations for Mechanistic Elucidation
Understanding the molecular-level interactions of this compound is critical for interpreting research findings. Advanced computational methods, particularly molecular dynamics (MD) simulations, offer powerful tools for this purpose. nih.govmdpi.com MD simulations model a system as a set of interacting particles based on the principles of classical mechanics, allowing researchers to observe the dynamic behavior of molecules over time. nih.govmdpi.com
For Cromolyn-d5, these simulations can provide insights into several key areas:
Interaction with Biological Membranes: MD simulations can model how the molecule, whether free or encapsulated in a nanoparticle, interacts with and permeates lipid bilayers. This is crucial for understanding the mechanistic basis of its absorption and distribution in experimental systems. nih.gov
Binding to Target Proteins: By simulating the interaction between Cromolyn-d5 and its potential protein targets, researchers can elucidate the binding modes, calculate binding free energies, and understand the energetic impact of deuteration on these interactions.
Nanoparticle Dynamics: When used in conjunction with novel delivery systems like PLHNs, MD simulations can clarify drug loading mechanisms, the stability of the nanoparticle structure, and the process of controlled drug release. nih.gov
While all-atom MD simulations provide high-resolution detail, they are computationally intensive and limited to relatively small systems and short timescales. nih.gov For larger-scale phenomena, coarse-grained models can be employed. nih.gov These computational approaches are invaluable for generating hypotheses and providing a mechanistic framework for experimental observations related to Cromolyn-d5's behavior in biological systems.
Development of New Analytical Spectroscopic and Chemometric Methods for Research Quality Control
Ensuring the purity, identity, and stability of this compound is paramount for the validity and reproducibility of research data. To this end, advanced analytical methods combining spectroscopy with chemometrics are being developed for quality control. bue.edu.egnih.gov Chemometrics involves the use of mathematical and statistical methods to analyze complex chemical data, enhancing the reliability and efficiency of analytical results. longdom.org
Spectrophotometric methods are advantageous due to their simplicity, low cost, and reduced use of toxic solvents compared to chromatographic techniques. bue.edu.eg However, the spectra of a parent compound and its related substances or degradation products often overlap, making simple analysis difficult. bue.edu.eg Chemometric approaches can resolve these complex data matrices.
Two powerful multivariate calibration methods applied to cromolyn sodium, which are directly transferable to its deuterated analog, are Principal Component Regression (PCR) and Partial Least Squares (PLS-2). bue.edu.egresearchgate.net These methods were successfully used to simultaneously determine cromolyn sodium in the presence of its alkaline degradation products. bue.edu.egnih.gov
Table 2: Application of Chemometric Models for Cromolyn Sodium Assay
| Method | Component | Concentration Range (µg/mL) |
| PCR & PLS-2 | Cromolyn Sodium | 5–13 |
| PCR & PLS-2 | Degradation Product 1 | 8–16 |
| PCR & PLS-2 | Degradation Product 2 | 10–30 |
These chemometric-assisted spectroscopic methods allow for a robust stability-indicating assay, which is critical for quality control in research settings. bue.edu.egnih.gov By applying these techniques, researchers can ensure that the this compound they are using is of high purity and has not degraded, thereby safeguarding the integrity of their experimental outcomes. Other advanced methods, such as liquid chromatography-tandem mass spectrometry (LC-MS-MS), have also been developed to achieve high sensitivity and selectivity for the quantification of cromolyn in biological matrices like human plasma. nih.gov
Role of Cromolyn-d5 in Elucidating Complex Biological Pathways and Systems
The primary research application of this compound lies in its use as a stable isotope-labeled tracer to investigate complex biological pathways and systems. The substitution of five hydrogen atoms with deuterium (B1214612) creates a chemically identical but heavier version of the molecule. This mass difference allows it to be distinguished from its non-deuterated counterpart by mass spectrometry-based techniques. nih.gov
Using Cromolyn-d5 as a tracer enables researchers to:
Track Metabolic Fate: By administering Cromolyn-d5 in in vitro or in vivo models, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision. This helps in identifying metabolites and understanding the metabolic pathways involved in its biotransformation.
Investigate Pharmacokinetics: Deuterated compounds are valuable tools for studying pharmacokinetics. nih.gov The kinetic deuterium isotope effect—where the C-D bond is stronger and breaks more slowly than a C-H bond—can be leveraged. If deuteration occurs at a site of metabolism, it can slow down the metabolic process, which helps to identify the specific enzymes and pathways responsible for the drug's clearance. nih.gov
Elucidate Drug-Target Interactions: Following the distribution of Cromolyn-d5 at a subcellular level can provide clues about its sites of action and help in identifying interactions with specific biological molecules within a complex system. nih.gov
The use of deuterated tracers is a well-established methodology in metabolic research, providing a powerful tool for in vivo studies because the isotopes are non-radioactive and safe for use in a wide range of biological systems. nih.gov By employing Cromolyn-d5, scientists can gain a more detailed and dynamic understanding of the biological pathways modulated by cromolyn, contributing to a clearer picture of its mechanism of action.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Cromolyn-d5 Disodium Salt, and how does deuteration impact its chemical stability?
- Methodology : Cromolyn-d5 is synthesized via selective deuteration of the parent compound (Cromolyn Sodium) using deuterated reagents under controlled conditions (e.g., acid/base catalysis in D₂O). The deuteration process targets specific hydrogen atoms (e.g., aromatic or methyl groups) to maintain isotopic purity. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, or varying pH) with analysis via LC-MS or NMR to monitor deuterium retention and structural integrity .
Q. What analytical techniques are recommended for characterizing the purity and isotopic enrichment of this compound?
- Methodology :
- Isotopic Purity : Use -NMR to confirm deuterium incorporation by observing the absence of proton signals in deuterated positions. Compare with non-deuterated Cromolyn Sodium as a reference .
- Chemical Purity : Employ HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify impurities. Validate with spiked standards to ensure resolution of deuterated vs. non-deuterated species .
Q. How should researchers design solubility and stability assays for Cromolyn-d5 in aqueous buffers?
- Methodology : Prepare buffer solutions (e.g., PBS, pH 7.4) and measure solubility via saturation shake-flask method. For stability, incubate samples at 25°C and 40°C, then analyze degradation products using LC-MS. Include non-deuterated controls to assess kinetic isotope effects .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in the pharmacokinetic (PK) data of Cromolyn-d5 compared to its non-deuterated counterpart?
- Methodology :
- PK Studies : Conduct cross-over trials in animal models, comparing plasma half-life, clearance, and bioavailability. Use tandem mass spectrometry (LC-MS/MS) with deuterium-specific MRM transitions to differentiate isotopic forms .
- Data Analysis : Apply compartmental modeling to identify discrepancies in absorption/metabolism. Consider deuterium’s impact on enzyme binding (e.g., cytochrome P450) via molecular docking simulations .
Q. How can researchers optimize chromatographic separation of Cromolyn-d5 from endogenous metabolites in complex biological matrices?
- Methodology :
- LC-MS Optimization : Test hydrophilic interaction liquid chromatography (HILIC) or reverse-phase columns with modifiers (e.g., ammonium formate) to enhance retention of polar metabolites.
- Matrix Effects : Use deuterated internal standards (e.g., Cromolyn-d10) to correct for ion suppression/enhancement in plasma or tissue homogenates .
Q. What protocols ensure reliable quantification of Cromolyn-d5 in tissue distribution studies?
- Methodology :
- Sample Preparation : Homogenize tissues in deuterated solvents (e.g., DMSO-d6) to minimize isotopic exchange. Extract using SPE cartridges (C18 or mixed-mode).
- Calibration Curves : Prepare standards in matched tissue matrices to account for recovery variability. Validate accuracy via spike-recovery experiments (85–115% acceptance range) .
Methodological Challenges & Solutions
Q. How do researchers address deuterium back-exchange in long-term stability studies of Cromolyn-d5?
- Solution : Store samples in deuterated buffers (e.g., D₂O-based PBS) at -80°C to minimize proton exchange. Monitor back-exchange via periodic NMR analysis and adjust storage conditions iteratively .
Q. What controls are essential for validating the specificity of Cromolyn-d5 in receptor-binding assays?
- Controls :
- Negative Control : Use a structurally similar, non-deuterated analog (e.g., Nedocromil Sodium) to rule out non-specific binding.
- Isotopic Control : Include Cromolyn-d5 synthesized with alternate deuteration sites to confirm target engagement is not isotope-dependent .
Safety & Handling Protocols
Q. What safety protocols are recommended for handling this compound in aerosolized form?
- Guidelines :
- Use fume hoods with HEPA filters during powder handling.
- Conduct aerosol exposure studies in negative-pressure chambers with real-time particle monitoring (e.g., Malvern Spraytec). Refer to OSHA standards for disodium salt handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
